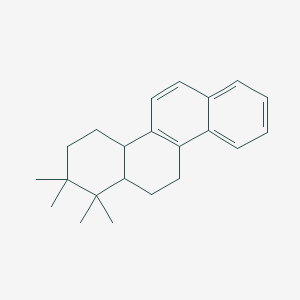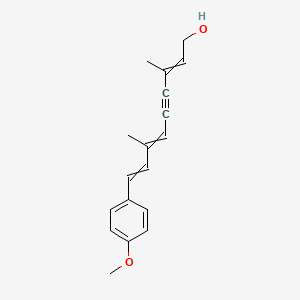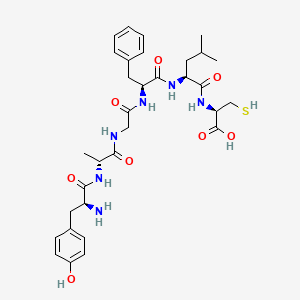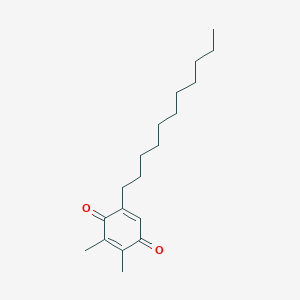![molecular formula C17H13NO B14316528 (4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one CAS No. 107727-85-5](/img/structure/B14316528.png)
(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one typically involves the condensation of 4-methylbenzaldehyde with 1-naphthylamine. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction conditions often include heating the mixture to a moderate temperature to ensure complete reaction and high yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of automated systems and precise control of reaction parameters ensures high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the imine bond can yield the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: The corresponding amine derivative.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of (4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.
類似化合物との比較
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound with a similar imine structure.
Comparison: (4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one is unique due to its naphthalene backbone and the presence of a methylphenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications. In contrast, similar compounds like ethyl acetoacetate and 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride have different functional groups and applications, highlighting the versatility and specificity of this compound.
特性
CAS番号 |
107727-85-5 |
|---|---|
分子式 |
C17H13NO |
分子量 |
247.29 g/mol |
IUPAC名 |
4-(4-methylphenyl)iminonaphthalen-1-one |
InChI |
InChI=1S/C17H13NO/c1-12-6-8-13(9-7-12)18-16-10-11-17(19)15-5-3-2-4-14(15)16/h2-11H,1H3 |
InChIキー |
KKUUGPHQHMPVGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14316455.png)
![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)




![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)


![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)



![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
